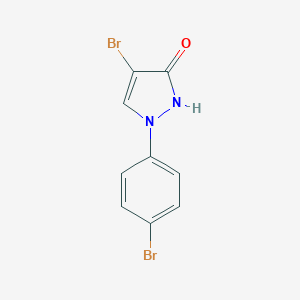![molecular formula C28H24N2O3 B299843 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B299843.png)
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide, also known as DPA-MB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in the treatment of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide is its potential use in the treatment of cancer and neurodegenerative diseases. It has been found to have anti-tumor activity and neuroprotective effects. Another advantage is its ability to inhibit HDACs, which can play a role in the regulation of gene expression. However, one of the limitations of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide is its low yield in the synthesis process, which can limit its availability for research.
Direcciones Futuras
There are several future directions for research on 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide. One direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to understand how it inhibits HDACs and regulates gene expression. Additionally, further research is needed to optimize the synthesis method of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide to increase its yield and availability for research.
Métodos De Síntesis
The synthesis of 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide involves the reaction of 2-aminobenzamide with diphenylacetyl chloride and 2-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide. The yield of the reaction is around 50%.
Aplicaciones Científicas De Investigación
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has been studied for its potential applications in the field of medicine. It has been found to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Propiedades
Nombre del producto |
2-[(diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide |
|---|---|
Fórmula molecular |
C28H24N2O3 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-[(2,2-diphenylacetyl)amino]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C28H24N2O3/c1-33-25-19-11-10-18-24(25)30-27(31)22-16-8-9-17-23(22)29-28(32)26(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-19,26H,1H3,(H,29,32)(H,30,31) |
Clave InChI |
GARKZPAWNWMNMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)
![N-(tert-butyl)-2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzamide](/img/structure/B299763.png)
![Ethyl 5-({[2-(benzoylamino)-4-(methylsulfanyl)butanoyl]amino}methyl)-2-furoate](/img/structure/B299766.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299768.png)
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)
![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)

![3,4-dichloro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299776.png)


![2-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-3-(4-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B299784.png)